3-Bromo-1-benzofuran-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-benzofuran-4-carboxylic acid: is a chemical compound with the molecular formula C9H5BrO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzofuran-4-carboxylic acid typically involves the bromination of 1-benzofuran-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position of the benzofuran ring .
Industrial Production Methods: Industrial production methods for 3-Bromo-1-benzofuran-4-carboxylic acid may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-benzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
- Substituted benzofuran derivatives
- Oxidized or reduced benzofuran compounds
- Ester and amide derivatives of benzofuran
Scientific Research Applications
Chemistry: 3-Bromo-1-benzofuran-4-carboxylic acid is used as a building block in organic synthesis to create various benzofuran derivatives with potential biological activities .
Biology: In biological research, benzofuran derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive compounds .
Medicine: Benzofuran derivatives, including 3-Bromo-1-benzofuran-4-carboxylic acid, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and antibacterial agents .
Industry: In the industrial sector, benzofuran derivatives are used in the development of new materials, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzofuran-4-carboxylic acid depends on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or interfering with nucleic acid functions .
Comparison with Similar Compounds
1-Benzofuran-4-carboxylic acid: Lacks the bromine atom at the 3-position, which may affect its biological activity and reactivity.
3-Chloro-1-benzofuran-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-Iodo-1-benzofuran-4-carboxylic acid: Contains an iodine atom at the 3-position, which may result in different biological activities and synthetic applications.
Uniqueness: The presence of the bromine atom at the 3-position in 3-Bromo-1-benzofuran-4-carboxylic acid imparts unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and biological applications .
Properties
Molecular Formula |
C9H5BrO3 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromo-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3/c10-6-4-13-7-3-1-2-5(8(6)7)9(11)12/h1-4H,(H,11,12) |
InChI Key |
KQMWFQNCRZSSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.